molecular formula C13H20F6N2O4 B13786970 (1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride

(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B13786970
M. Wt: 382.30 g/mol
InChI Key: BDNRNCWCIWNXIQ-CDEWPDHBSA-N
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Description

(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique bicyclic structure, which imparts specific stereochemical properties that are valuable in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride typically involves the epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters. This process includes 2-epimerization under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates . Key factors for this reaction include the use of an electron-withdrawing N-protective group and a strong base as the promoter .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be used as intermediates in further chemical synthesis or as final products with specific applications.

Scientific Research Applications

(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. Its bicyclic structure allows it to fit into active sites of enzymes, modulating their activity and leading to desired biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Properties

Molecular Formula

C13H20F6N2O4

Molecular Weight

382.30 g/mol

IUPAC Name

(1S,4S)-2-(2-methylpropyl)-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H18N2.2C2HF3O2/c1-7(2)5-11-6-8-3-9(11)4-10-8;2*3-2(4,5)1(6)7/h7-10H,3-6H2,1-2H3;2*(H,6,7)/t8-,9-;;/m0../s1

InChI Key

BDNRNCWCIWNXIQ-CDEWPDHBSA-N

Isomeric SMILES

CC(C)CN1C[C@@H]2C[C@H]1CN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CN1CC2CC1CN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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